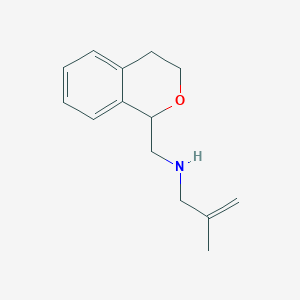![molecular formula C15H15N3OS B14146654 4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile CAS No. 327167-87-3](/img/structure/B14146654.png)
4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile is a complex organic compound characterized by its unique thiophene ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzoyl chloride with thiophene-3-carbonitrile in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions with ethylamine and ammonia to introduce the amino groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups attached to the amino groups.
Scientific Research Applications
4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-Amino-7-(dimethylamino)-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile: Shares a similar carbonitrile group but differs in the core structure and functional groups.
4-Amino-2-methylphenol: Contains an amino group and a methylphenyl group but lacks the thiophene ring and carbonitrile group.
Uniqueness: 4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile is unique due to its specific combination of functional groups and the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
327167-87-3 |
|---|---|
Molecular Formula |
C15H15N3OS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
4-amino-2-(ethylamino)-5-(4-methylbenzoyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C15H15N3OS/c1-3-18-15-11(8-16)12(17)14(20-15)13(19)10-6-4-9(2)5-7-10/h4-7,18H,3,17H2,1-2H3 |
InChI Key |
GHNHDAOJQMPEPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=C(S1)C(=O)C2=CC=C(C=C2)C)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,8-Dimethoxy-1,2,3,4,6,7,11b,12-octahydro-13h-isoquino[2,1-a]quinolin-13-one](/img/structure/B14146592.png)

![1,1-Dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[2,3-b]thiopyran-4-yl 2,6-difluorobenzenecarboxylate](/img/structure/B14146595.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethoxy-N-(prop-2-en-1-yl)benzamide](/img/structure/B14146615.png)


![6,7-Dichloro-3lambda~6~-thiabicyclo[3.2.0]hept-6-ene-3,3-dione](/img/structure/B14146637.png)

![2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14146645.png)
![3-{2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B14146647.png)
![Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane](/img/structure/B14146658.png)
